
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine
Beschreibung
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is a tertiary amine featuring a piperazine core substituted with a methyl group and a propylamine side chain. Its IUPAC name is [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine (). The compound is structurally characterized by a cyclopropane ring linked to a methylpiperazine moiety via a methylene bridge, with an additional propylamine chain.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-9(10)8-12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCYAZLIOUSHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424472 | |
Record name | 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84630-63-7 | |
Record name | 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The compound, 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine, has been found to have inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
The compound interacts with these kinases, inhibiting their activity. This interaction disrupts the normal function of these kinases, leading to changes in the cell cycle and energy metabolism processes.
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, specifically the transition from the G1 phase to the S phase. This leads to cell cycle arrest, preventing the cell from proliferating.
Pharmacokinetics
Similar compounds have been found to cross the blood-brain barrier, suggesting that this compound may also have good bioavailability.
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells. This is due to the disruption of the cell cycle and energy metabolism caused by the inhibition of CDK4 and ARK5.
Biochemische Analyse
Biochemical Properties
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), where it acts as an inhibitor. This inhibition affects the phosphorylation state of target proteins, thereby modulating cell cycle progression and metabolic pathways. Additionally, this compound has been shown to interact with serotonin type 3 receptors, acting as an antagonist and influencing neurotransmitter release.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in tumor cells by inhibiting CDK4 and ARK5, leading to cell cycle arrest and programmed cell death. Furthermore, this compound affects neurotransmitter release by antagonizing serotonin type 3 receptors, which can alter neuronal signaling and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of CDK4 and ARK5, inhibiting their kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound acts as a serotonin type 3 receptor antagonist, binding to the receptor and blocking serotonin binding, which modulates neurotransmitter release and neuronal signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDK4 and ARK5, leading to prolonged cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant-like effects by modulating serotonin type 3 receptors. At higher doses, it can induce toxicity and adverse effects, including behavioral changes and organ damage. The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of multiple metabolites. These metabolic transformations influence the compound’s activity and stability, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it is distributed to various tissues, where it accumulates and interacts with target biomolecules, influencing their activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation and acetylation, may also influence its localization and activity, further modulating its biochemical effects.
Biologische Aktivität
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine (commonly referred to as MPPA) is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of MPPA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
MPPA is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. Its molecular formula is , and it features a propylamine side chain that contributes to its pharmacological properties.
MPPA exhibits its biological activity primarily through interactions with neurotransmitter systems and various receptors:
- Serotonin Receptors : MPPA has been shown to act as a ligand for serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptors : The compound also interacts with dopamine receptors, which may contribute to its effects on cognitive function and behavior.
- Adrenergic Receptors : MPPA's interaction with adrenergic receptors suggests potential applications in cardiovascular health.
Biological Activities
The following table summarizes the key biological activities associated with MPPA:
Antifilarial Activity
In a study evaluating the antifilarial activity of compounds similar to MPPA, it was found that derivatives exhibited significant macrofilaricidal and microfilaricidal effects against Brugia malayi. Specifically, one compound showed a 53.6% adulticidal effect when administered at 300 mg/kg for five days, indicating the potential of piperazine derivatives in treating filarial infections .
Antidepressant Effects
Research has indicated that MPPA may possess antidepressant properties by acting as a selective serotonin reuptake inhibitor (SSRI). In preclinical models, MPPA administration led to increased serotonin levels in the synaptic cleft, resulting in improved mood-related behaviors .
Antimicrobial Efficacy
MPPA has been tested for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that MPPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Precursor in Pharmaceutical Synthesis
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is primarily recognized as a precursor for synthesizing various pharmaceutical compounds. Its structural properties allow it to be modified into more complex molecules that can exhibit therapeutic effects. For instance, it has been utilized in the development of selective agonists for dopamine receptors, particularly D2 and D3 receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .
Case Study: Dopamine Receptor Agonists
Research has demonstrated that derivatives of this compound can be synthesized to enhance selectivity and affinity for dopamine receptors. A study explored a series of hybrid compounds that incorporate this amine into their structures. The results indicated that certain derivatives exhibited high affinity for the D3 receptor, with binding affinities measured using [3H]spiperone binding assays. For example, compound D-237 showed a Ki value of 0.825 nM at the D3 receptor, indicating strong potential for therapeutic applications .
Binding Affinity Studies
Receptor Interaction Analysis
The compound's ability to interact with various receptors has been extensively studied. In one notable investigation, several piperazine derivatives were synthesized and evaluated for their binding affinity to D2 and D3 dopamine receptors. The study found that modifications to the piperazine ring significantly influenced the binding profiles. For instance, compounds with specific N-substitutions demonstrated varied affinities, suggesting that careful structural modifications can lead to enhanced receptor selectivity .
Table 1: Binding Affinities of Selected Compounds
Compound | Ki (nM) D2 | Ki (nM) D3 | D2/D3 Ratio |
---|---|---|---|
D-237 | 26.0 ± 7.5 | 0.825 ± 0.136 | 31.5 |
D-264 | 264 ± 40 | 0.92 ± 0.23 | 253 |
(-)-10e | 47.5 | 0.57 | 83 |
This table summarizes the binding affinities of selected compounds derived from this compound, showcasing their potential as selective agonists.
Future Directions in Research
The ongoing research into the applications of this compound suggests several promising avenues:
- Development of New Therapeutics : Continued exploration of its derivatives may lead to the discovery of new medications targeting neurological disorders.
- Pharmacophore Modeling : Understanding the structure-activity relationships (SAR) could facilitate the design of more effective compounds with optimized receptor interactions.
- Investigating Side Effects : As new compounds are developed, assessing their safety profiles will be crucial in ensuring their viability as therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
Table 1: Structural Comparison of Piperazine-Linked Propylamine Derivatives
Key Insights :
Table 2: Anticancer Activity of Propylamine Derivatives
Key Insights :
Physicochemical and Functional Properties
Table 3: Comparative Physicochemical Data
Key Insights :
Isomerism and Functional Divergence
Propylamine (C₃H₉N) and trimethylamine (C₃H₉N) are structural isomers but exhibit distinct properties:
Q & A
Q. What are the common synthetic routes for 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine in academic research?
The synthesis of this compound typically involves multi-step protocols, including:
- Stepwise functionalization : Starting with a dibenzyl-protected precursor (e.g., (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), followed by catalytic hydrogenation for debenzylation to yield the free amine .
- Coupling reactions : Reacting intermediates with spirocyclic pyrazino-pyrrolo-pyrimidinone scaffolds under mild basic conditions (e.g., DCM, DIPEA) to form target compounds .
Q. Key Analytical Data :
Step | Product | MS (ESI+) | H NMR (300 MHz, MeOD) Key Peaks |
---|---|---|---|
1 | Intermediate amine | m/z 198 | δ 1.31–1.25 (m, 5H, cyclohexyl CH) |
2 | Final compound | m/z 452 | δ 8.60 (s, 1H, pyrimidine H), 3.73 (s, 2H, CHN) |
Methodological Note : Purification via flash chromatography or crystallization (e.g., EtO) is critical for isolating enantiomerically pure products .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Mass Spectrometry (ESI-MS) : Confirms molecular weight via [M+H] ions (e.g., m/z 452 for the final compound) .
- H NMR : Assigns proton environments (e.g., δ 3.73 ppm for methylene adjacent to piperazine, δ 8.60 ppm for aromatic protons in fused pyrimidine rings) .
- Conformational Analysis : Ring puckering parameters (e.g., amplitude , phase angle ) derived from crystallographic data or DFT calculations assess piperazine flexibility .
Critical Tip : Use deuterated solvents (e.g., MeOD) to resolve overlapping signals in crowded regions (δ 1.2–2.3 ppm for aliphatic protons) .
Advanced Research Questions
Q. What methodological challenges arise in optimizing the enantiomeric purity of this compound during synthesis?
- Stereochemical Control : Racemization risks during deprotection (e.g., hydrogenolysis of dibenzyl groups). Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers .
- Data Contradictions : Discrepancies in optical rotation vs. NMR-derived diastereomeric ratios may arise due to solvent polarity effects. Validate using X-ray crystallography (e.g., ORTEP-3 software ).
Case Study : In , (1S,4S) and (1R,4R) diastereomers showed distinct H NMR splitting patterns (δ 3.68–3.73 ppm for axial vs. equatorial CH groups), enabling stereochemical assignment .
Q. How can conformational analysis of the piperazine ring inform reactivity in downstream applications?
- Ring Puckering Dynamics : Use Cremer-Pople coordinates to quantify puckering amplitude () and phase angle (). For example, a flattened chair conformation ( Å, ) enhances nucleophilicity at the methylpiperazine nitrogen .
- Impact on Binding Affinity : In kinase inhibitors, equatorial positioning of the 4-methyl group improves hydrophobic interactions with ATP-binding pockets (e.g., in COMPOUND 37 from ) .
Computational Guidance : MD simulations (AMBER/CHARMM forcefields) predict solvent-dependent conformational populations (e.g., aqueous vs. DMSO) .
Q. How can derivatization strategies enhance LC-MS/MS detection of this compound in metabolic studies?
- Phosphonium Propylamine Tagging : React with tris(trimethoxyphenyl) phosphonium propylamine to improve ionization efficiency. This increases signal intensity 10-fold in ESI+ mode .
- Isotopic Labeling : Use C-methylpiperazine precursors to track metabolic fluxes (e.g., propylamine transfer rates in polyamine biosynthesis, as in ) .
Validation : Compare fragmentation patterns (MS/MS) of derivatized vs. native compounds to confirm specificity .
Q. What strategies resolve contradictions in reaction yields between batch syntheses of this compound?
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) using response surface methodology. For example, DCM/MeOH (9:1) increases coupling reaction yields by 15% vs. pure DCM .
- Byproduct Analysis : Identify dimers (e.g., from propylamine side reactions) via HRMS and H-C HMBC NMR .
Case Example : notes dimer formation (m/z 452 → 904 [2M+H]) under excess amine conditions, necessitating stoichiometric control .
Q. Table 1: Physicochemical Properties (Modeled from Analogues)
Property | Value (Predicted) | Source Compound () |
---|---|---|
LogP | 1.8 | 2.25 (3-(2-Fluorophenoxy)propylamine) |
Polar Surface Area | 38 Ų | 35.25 Ų |
Boiling Point | 265°C | 264.3°C |
Aqueous Solubility | 12 mg/mL | — |
Q. Table 2: Metabolic Flux Parameters (Adapted from )
Parameter | Value (nmol/μL-cells/h) | Significance |
---|---|---|
Propylamine transfer | 0.11 ± 0.015 | Polyamine biosynthesis rate |
Methionine salvage | 0 (MTAP-deficient cells) | Validates pathway knockout |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.